4-Chloro-5-iodo-6-methylpyrimidine
Overview
Description
4-Chloro-5-iodo-6-methylpyrimidine is a heterocyclic organic compound with the molecular formula C5H4ClIN2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is notable for its applications in various fields, including pharmaceuticals and organic synthesis, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-5-iodo-6-methylpyrimidine can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-5-iodo-6-methylpyrimidine with phosphorus oxychloride (POCl3) at elevated temperatures. The reaction is typically carried out at 90°C for one hour, resulting in the formation of this compound with a high yield of 93% .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is usually produced in a solid form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-iodo-6-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by an aryl or vinyl group using palladium catalysts and boron reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Suzuki-Miyaura Coupling: Typical reagents include palladium catalysts and boronic acids or esters.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.
Coupling Products: Aryl or vinyl-substituted pyrimidines are the major products of Suzuki-Miyaura coupling reactions.
Scientific Research Applications
4-Chloro-5-iodo-6-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological systems.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-5-iodo-6-methylpyrimidine depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved vary based on the specific derivative or analog being studied .
Comparison with Similar Compounds
- 4-Chloro-5-iodopyrimidine
- 4-Chloro-6-methylpyrimidine
- 5-Iodo-6-methylpyrimidine
Comparison: 4-Chloro-5-iodo-6-methylpyrimidine is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns compared to its analogs. For example, 4-Chloro-5-iodopyrimidine lacks the methyl group, which can influence its chemical behavior and applications.
Properties
IUPAC Name |
4-chloro-5-iodo-6-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c1-3-4(7)5(6)9-2-8-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJJWNAVCYJROL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70510106 | |
Record name | 4-Chloro-5-iodo-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70510106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83410-15-5 | |
Record name | 4-Chloro-5-iodo-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70510106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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